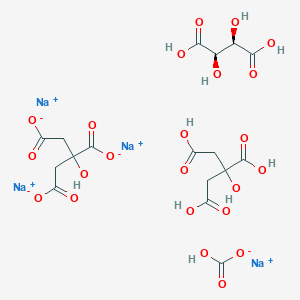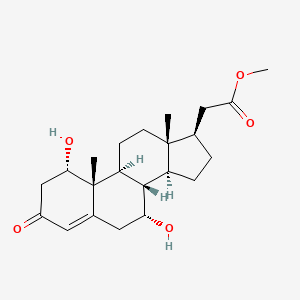
5-Cyano-dUrd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5-cyano-2’-deoxy- is a modified nucleoside with the chemical formula C10H11N3O5 It is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-cyano-2’-deoxy- typically involves the reaction of 5-iodo-2’-deoxyuridine with cuprous cyanideThe reaction is usually carried out in a suitable solvent, such as dimethylformamide, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for Uridine, 5-cyano-2’-deoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 5-cyano-2’-deoxy- can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or amines can be used to replace the cyano group.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic solutions facilitate the hydrolysis of the cyano group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the cyano group yields carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Uridine, 5-cyano-2’-deoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its incorporation into DNA and RNA.
Medicine: Research is ongoing to explore its antiviral and anticancer properties. .
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other bioactive molecules
Mécanisme D'action
The mechanism of action of Uridine, 5-cyano-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in nucleic acid synthesis and metabolism, leading to the inhibition of viral replication and cancer cell growth. The compound can also affect cellular signaling pathways by modulating the levels of pyrimidine ribonucleotides .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Another modified nucleoside with antiviral properties.
5-Fluoro-2’-deoxyuridine: Known for its anticancer activity.
5-Iodo-2’-deoxyuridine: Used in the synthesis of other nucleoside analogs
Uniqueness
Uridine, 5-cyano-2’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
26639-00-9 |
|---|---|
Formule moléculaire |
C10H11N3O5 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 |
Clé InChI |
FJZRCDHFLPXKEK-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
Synonymes |
5-cyano-2'-deoxyuridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)

![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)



